Viridicatol

Antimicrobial resistance Enantiomer-specific activity MRSA

Select viridicatol for antibacterial, anti-inflammatory, or allergy research. This quinolinone alkaloid offers distinct advantages: (Sa)-(+)-viridicatol is active against MRSA (MIC 12.4 μM) with in vivo wound model validation, while (Ra)-(−) is inactive — chiral specification is mandatory. It is 7.1× more potent than loratadine in anti-food allergy assays (IC50 13 μM) and suppresses IgE-mediated mast cell degranulation. Dual PTP1B inhibition (IC50 64 μM) and NF-κB pathway suppression enable polypharmacology studies. Non-photoreactive per OECD TG 495, suitable for topical formulation work. Insist on chirally defined, ≥95% purity material.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 14484-44-7
Cat. No. B1683567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViridicatol
CAS14484-44-7
SynonymsViridicatol
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O
InChIInChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19)
InChIKeyQIJIOTTYIGBOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Viridicatol (CAS 14484-44-7) Procurement Guide: A Quinolinone Alkaloid with Differentiated Antimicrobial and Anti-Inflammatory Activity


Viridicatol (CAS 14484-44-7) is a quinolinone alkaloid fungal secondary metabolite originally isolated from Penicillium viridicatum and P. cyclopium, and subsequently identified in multiple Penicillium species including P. crustosum, P. palitans, P. solitum, and P. griseofulvum [1][2]. Structurally, it exists as a 3-hydroxy-4-(3-hydroxyphenyl)quinolin-2(1H)-one that equilibrates with its keto-tautomer, a property shared with its close analog viridicatin [1]. Unlike many quinolone alkaloids that exhibit narrow activity profiles, viridicatol demonstrates measurable activity across antibacterial (MIC values against S. aureus and MRSA), anti-inflammatory (NF-κB pathway inhibition), PTP1B inhibition (IC50 = 64 μM), and cytotoxic (IC50 ≈ 20 μM against multiple cancer lines) dimensions [2][3][4].

Viridicatol (CAS 14484-44-7) Substitution Risks: Why Viridicatin and Cyclopenol Are Not Functional Equivalents


While viridicatol shares a biosynthetic pathway and core quinolinone scaffold with viridicatin and cyclopenol, substitution with these analogs fails to replicate viridicatol's activity signature across multiple orthogonal assays. Viridicatol and viridicatin differ critically in the meta-hydroxylation of the phenyl ring—a structural feature biosynthesized via cytochrome P450 VdoD that directly influences biological function [1]. This hydroxylation confers differential photoreactivity: viridicatin shows weak photoreactivity, whereas viridicatol exhibits no photoreactivity at all [2]. More significantly, the two compounds show divergent performance in reconstructed human skin (RHS) ROS protection assays, where viridicatol failed to protect against UVA-induced ROS generation despite both compounds inhibiting ROS in HaCaT cells—demonstrating that in vitro HaCaT activity does not translate uniformly between these structurally similar alkaloids [2]. Additionally, viridicatol's enantiomeric specificity is critical: (Sa)-(+)-viridicatol displays measurable antibacterial activity (MIC = 12.4 μM against S. aureus; 24.7 μM against MRSA), whereas (Ra)-(-)-viridicatol is completely inactive . Substitution with racemic material or the wrong enantiomer yields no activity, directly impacting experimental reproducibility and procurement decisions.

Viridicatol (CAS 14484-44-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Viridicatol Enantiomer-Dependent Antibacterial Activity: (Sa)-(+)-Viridicatol Active vs. (Ra)-(-)-Viridicatol Inactive

Viridicatol's antibacterial activity is strictly enantiomer-dependent. In direct head-to-head testing of purified enantiomers isolated from Penicillium christenseniae SD.84, (Sa)-(+)-viridicatol (compound 4) exhibited measurable MIC values of 12.4 μM against methicillin-sensitive Staphylococcus aureus and 24.7 μM against methicillin-resistant S. aureus (MRSA), whereas (Ra)-(-)-viridicatol (compound 1) demonstrated no inhibitory activity against either strain . This enantiomeric specificity is a critical procurement consideration: racemic viridicatol or material containing predominantly the inactive enantiomer will yield diminished or absent antimicrobial activity.

Antimicrobial resistance Enantiomer-specific activity MRSA

Viridicatol vs. Viridicatin Differential Photoreactivity and Phototoxicity Profile in Human Skin Models

In a direct comparative study of quinolinic alkaloids from Penicillium echinulatum, viridicatol and viridicatin were evaluated in parallel for photoprotective potential using OECD-recommended assays. Viridicatin exhibited weak photoreactivity, whereas viridicatol showed no photoreactivity in standardized photoreactivity testing (OECD TG 495). Both compounds inhibited UVA-induced ROS generation in HaCaT keratinocyte monolayers; however, in the more physiologically relevant reconstructed human skin (RHS) model, viridicatol failed to protect against UVA-induced ROS production, while viridicatin retained protective capacity. In 3T3 neutral red uptake phototoxicity testing (OECD TG 432), both compounds showed phototoxic potential (likely due to monolayer assay limitations), but in the RHS model, no phototoxicity was observed for either compound (cell viability reduction <30%), indicating high photosafety potential in human tissue [1].

Photoprotection Phototoxicity Cosmeceutical safety

Viridicatol Anti-Food Allergy Activity: 7-Fold Superior Potency vs. Loratadine Positive Control

In anti-food allergy screening of deep-sea-derived Penicillium solitum metabolites, viridicatol displayed potent in vitro activity with an IC50 value of 13 μM, representing a 7.1-fold improvement in potency compared to loratadine, which served as the positive control with an IC50 of 92 μM under identical assay conditions. Among the 25 compounds isolated in this study, viridicatol demonstrated the most potent anti-food allergic activity, with comparator compounds indole-3-acetic acid methyl ester and penicopeptide A showing only moderate effects (IC50 = 50 μM and 58 μM, respectively) [1].

Anti-allergic Mast cell inhibition Food allergy

Viridicatol Anti-Tumor Activity: Pan-Cancer Moderate Cytotoxicity Profile Across PANC-1, HeLa, and A549 Cell Lines

In cytotoxicity screening of deep-sea-derived Penicillium solitum secondary metabolites, viridicatol exhibited consistent moderate anti-tumor activity across three distinct cancer cell lines: PANC-1 (pancreatic cancer), HeLa (cervical carcinoma), and A549 (lung adenocarcinoma), with IC50 values of approximately 20 μM for all three lines [1]. This pan-cancer activity profile contrasts with many natural products that display pronounced cell line selectivity. Notably, in separate studies, viridicatol and viridicatin showed no cytotoxicity at 50 μM against HT1080 human fibrosarcoma cells, indicating that viridicatol's cytotoxic activity is not universal and depends on tumor type .

Anti-tumor Cytotoxicity Natural product

Viridicatol PTP1B Inhibition: Moderate but Selective Activity with Defined IC50

Viridicatol inhibits protein tyrosine phosphatase 1B (PTP1B) in vitro with an IC50 of 64 μM [1]. Within the same compound series isolated from marine-derived Penicillium and Eurotium species, comparator compounds exhibited IC50 values ranging from 10.7 μM to 30.0 μM, indicating that viridicatol represents the moderate-activity end of this natural product PTP1B inhibitor class [2]. While not the most potent analog, viridicatol's PTP1B inhibition is notable because it co-occurs with its NF-κB pathway anti-inflammatory activity, offering a dual-mechanism profile distinct from single-target PTP1B inhibitors. PTP1B is a validated therapeutic target for type 2 diabetes and obesity, making viridicatol a useful tool compound for exploring natural product-derived PTP1B modulation.

PTP1B inhibitor Type 2 diabetes Obesity

Viridicatol MRSA Activity: Validated in Animal Wound Infection Model with Mechanistic Multi-Omics Confirmation

In a comprehensive 2025 study, viridicatol isolated from marine-derived Penicillium crustosum S14 demonstrated potent antibacterial activity against MRSA USA300 with an MIC of 25 μg/mL. The study extended beyond MIC determination to include mechanistic multi-omics analysis (transcriptomics and metabolomics) revealing that viridicatol disrupts bacterial structural integrity, induces oxidative stress, disrupts energy metabolism, and down-regulates virulence factors. Critically, these in vitro findings were corroborated in an animal full-thickness wound infection model, where viridicatol treatment improved wound infection outcomes and promoted wound healing [1]. While comparator data for other quinolinone alkaloids in this specific model system are not available, this represents the most mechanistically complete antibacterial characterization of viridicatol to date, providing both MIC quantification and in vivo efficacy validation.

MRSA Antibacterial Wound healing

Viridicatol (CAS 14484-44-7) Evidence-Based Research Application Scenarios


MRSA Antibacterial Discovery Programs Requiring In Vivo-Validated Natural Product Leads

Viridicatol is a high-priority procurement candidate for antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA). Unlike many natural products reported solely with MIC values, viridicatol has demonstrated antibacterial activity against MRSA USA300 (MIC = 25 μg/mL) with mechanistic validation via multi-omics analysis (transcriptomics and metabolomics) and in vivo efficacy confirmed in an animal full-thickness wound infection model [1]. This combination of quantitative in vitro activity and animal model validation provides a more robust foundation for hit-to-lead optimization than compounds characterized only by MIC determination. Researchers should ensure procurement of (Sa)-(+)-viridicatol or chirally defined material, as the (Ra)-(-) enantiomer lacks antibacterial activity . [1]

Food Allergy and Mast Cell-Mediated Hypersensitivity Mechanism Studies

Viridicatol is the compound of choice for food allergy and mast cell degranulation studies based on its demonstrated 7.1-fold greater potency (IC50 = 13 μM) compared to the positive control loratadine (IC50 = 92 μM) in anti-food allergic activity assays [2]. Viridicatol suppresses IgE cross-linking in RBL-2H3 cells with an IC50 of 26.3 μM and reduces histamine release in a dose-dependent manner [3]. In vivo, viridicatol alleviates hypothermia, anaphylactic score, and diarrhea in a dose-dependent manner in a mouse food allergy model, with suppressive effects on allergen-specific IgE, histamine, mMCP-1, and TNF-α [3]. This comprehensive in vitro and in vivo dataset distinguishes viridicatol from analogs lacking allergy-focused validation. [2][3]

Photoprotective and Cosmeceutical Safety Assessment Research

Viridicatol is uniquely positioned for photoprotection and topical formulation safety studies based on its demonstrated lack of photoreactivity in OECD TG 495 testing, contrasting with the weak photoreactivity of its analog viridicatin [4]. Both compounds absorb in UVB and UVA-II regions and inhibit UVA-induced ROS generation in HaCaT keratinocytes. However, researchers should note that viridicatol's ROS protection does not extend to reconstructed human skin (RHS) models, providing a valuable tool for investigating the translational gap between monolayer and tissue-level photoprotection. The RHS phototoxicity assessment confirmed high photosafety potential for both compounds (cell viability reduction <30%), supporting topical use applications [4]. [4]

Multi-Target PTP1B and NF-κB Pathway Inhibitor Research

Viridicatol offers a dual-mechanism research tool for metabolic and inflammatory pathway studies, combining moderate PTP1B inhibition (IC50 = 64 μM) with validated NF-κB pathway suppression [5][6]. In LPS-stimulated RAW 264.7 and BV2 cells, viridicatol suppresses COX-2 and iNOS expression, inhibits nitric oxide and PGE2 production, inhibits NF-κB DNA-binding activity, blocks nuclear translocation of NF-κB p65 and p50 heterodimers, and prevents IκBα degradation [6]. This defined dual activity profile is distinct from single-target inhibitors and supports investigation of natural product polypharmacology in type 2 diabetes, obesity, and inflammatory disease contexts. [5][6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viridicatol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.